molecular formula C21H17FN6O2 B2387626 3-(3-fluorophenyl)-6-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 872590-50-6

3-(3-fluorophenyl)-6-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

カタログ番号: B2387626
CAS番号: 872590-50-6
分子量: 404.405
InChIキー: RLROIVKZASVZHQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(3-fluorophenyl)-6-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a high-purity, research-grade small molecule inhibitor designed for biochemical and pharmacological research. This compound belongs to the triazolo pyrimidinone chemical class and is structurally characterized by a 3-fluorophenyl substituent and a 1,2,3,4-tetrahydroquinoline moiety linked via a keto-ethyl chain. Its molecular architecture suggests potential as a targeted enzyme inhibitor, with researchers primarily investigating its activity against various kinase and dehydrogenase targets. The triazolo pyrimidinone core represents a privileged scaffold in medicinal chemistry known for its versatility in interacting with enzyme active sites, particularly in the development of inhibitors for cancer-related enzymes and metabolic disorder targets. Research applications include investigating structure-activity relationships in inhibitor design, exploring enzyme kinetics and mechanism of action studies, developing potential therapeutic interventions for malignancies, and studying cellular metabolism and signaling pathways. This product is provided for research purposes only in laboratory settings.

特性

IUPAC Name

6-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN6O2/c22-15-7-3-8-16(11-15)28-20-19(24-25-28)21(30)26(13-23-20)12-18(29)27-10-4-6-14-5-1-2-9-17(14)27/h1-3,5,7-9,11,13H,4,6,10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLROIVKZASVZHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CN3C=NC4=C(C3=O)N=NN4C5=CC(=CC=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-fluorophenyl)-6-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 3,4-dihydroquinoline with an appropriate aldehyde to form an intermediate, which is then subjected to cyclization with a triazole derivative under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

化学反応の分析

Types of Reactions

3-(3-fluorophenyl)-6-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazolo[4,5-d]pyrimidinones .

科学的研究の応用

Anticancer Activity

Research indicates that compounds with triazolo and pyrimidine scaffolds exhibit significant anticancer properties. The specific compound has been studied for its ability to inhibit tumor growth in various cancer cell lines. In vitro studies have demonstrated that it can induce apoptosis and inhibit cell proliferation through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Studies suggest that it possesses activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. This antimicrobial effect may be attributed to the disruption of bacterial cell membranes or interference with metabolic processes.

Neuroprotective Effects

Given the presence of the tetrahydroquinoline moiety, this compound may exhibit neuroprotective effects. Research has indicated that related compounds can mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Anti-inflammatory Activity

The triazolo-pyrimidine derivatives have been linked to anti-inflammatory effects. The compound may inhibit pro-inflammatory cytokines and pathways involved in chronic inflammation, making it a candidate for treating inflammatory disorders.

Case Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of triazolopyrimidine compounds and tested their anticancer activity against human cancer cell lines (e.g., breast cancer and lung cancer). One derivative closely related to the compound under discussion demonstrated IC50 values in the low micromolar range, indicating potent anticancer activity .

Case Study 2: Antimicrobial Testing

A comprehensive study evaluated the antimicrobial properties of various triazolo derivatives against standard bacterial strains (e.g., Staphylococcus aureus and Escherichia coli). The compound exhibited significant inhibition zones in disk diffusion assays, suggesting its potential as an effective antimicrobial agent .

Case Study 3: Neuroprotection

In animal models of neurodegeneration, administration of the compound resulted in reduced markers of oxidative stress and inflammation in brain tissues. Behavioral tests indicated improvements in cognitive function compared to control groups .

作用機序

The mechanism of action of 3-(3-fluorophenyl)-6-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The triazolo[4,5-d]pyrimidinone core is known to interact with nucleic acids and proteins, potentially disrupting cellular processes and leading to therapeutic outcomes .

類似化合物との比較

Structural and Functional Comparison with Analogous Compounds

The following table summarizes structurally related triazolopyrimidinone derivatives and their distinguishing features:

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Potential Pharmacological Activity Reference
Target Compound [1,2,3]Triazolo[4,5-d]pyrimidin-7-one 3-(3-Fluorophenyl), 6-(2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl) 433.45 Hypothesized CNS-targeted activity
2-[3-(3-Fluorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-methyl-N-phenylacetamide [1,2,3]Triazolo[4,5-d]pyrimidin-7-one 3-(3-Fluorophenyl), 6-(N-methyl-N-phenylacetamidoethyl) 407.41 Anticancer (apoptotic agent)
5-(4-Chlorophenoxy)-6-isopropyl-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one [1,2,3]Triazolo[4,5-d]pyrimidin-7-one 3-Phenyl, 5-(4-chlorophenoxy), 6-isopropyl 413.87 Antimicrobial or kinase inhibition
6-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-fluorobenzyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one [1,2,3]Triazolo[4,5-d]pyrimidin-7-one 3-(3-Fluorobenzyl), 6-(1,2,4-oxadiazolylmethyl) 463.43 Anti-inflammatory or antiviral
Ethyl 3-Oxo-2-phenyl-5-(quinolin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate Pyrazolo[4,3-c]pyridine Quinolin-3-yl, phenyl, ethoxycarbonyl 410.43 Anticancer (DNA intercalation)
2-Amino-6-(3-chlorobenzyl)-5-hexyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one (Compound 32) [1,2,4]Triazolo[1,5-a]pyrimidin-7-one 3-Chlorobenzyl, 5-hexyl 375.89 Non-specified receptor modulation

Key Findings from Comparative Analysis

Substituent-Driven Activity Differences

  • Fluorophenyl vs. Chlorophenyl : The 3-fluorophenyl group in the target compound may enhance metabolic stability compared to chlorophenyl analogs (e.g., compound in ), as fluorine reduces oxidative dehalogenation risks .
  • Tetrahydroquinoline vs. Oxadiazole: The tetrahydroquinoline side chain (target compound) likely improves blood-brain barrier penetration compared to the polar 1,2,4-oxadiazole moiety in , which may favor peripheral targets.
  • Triazole-Pyrimidine Core vs.

Pharmacokinetic Implications

  • Molecular Weight and Lipophilicity: The target compound (MW 433.45) balances moderate lipophilicity (due to tetrahydroquinoline) with solubility, whereas bulkier substituents (e.g., hexyl in ) may hinder absorption.
  • Glycosylation Effects : Glycosyl derivatives (e.g., ) exhibit improved aqueous solubility but reduced membrane permeability compared to the target compound’s alkyl-amine side chain.

生物活性

The compound 3-(3-fluorophenyl)-6-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a member of the triazolopyrimidine family, which has garnered attention for its potential biological activities. This article explores its synthesis, biological activities including anti-inflammatory and antiviral properties, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from appropriate precursors. Key methods include:

  • Condensation Reactions : The initial step often involves the condensation of substituted phenyl and quinoline derivatives to form the triazolopyrimidine core.
  • Functional Group Modifications : Subsequent reactions modify functional groups to enhance biological activity.

Anti-inflammatory Activity

Recent studies have indicated that compounds similar to 3-(3-fluorophenyl)-6-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one exhibit significant anti-inflammatory properties. For instance:

  • Mechanism of Action : These compounds have been shown to inhibit key inflammatory mediators such as COX-2 and IL-1β. In a study involving various derivatives, one compound demonstrated an 82.5% reduction in COX-2 expression and a 89.5% decrease in IL-1β levels compared to control groups .
CompoundCOX-2 Inhibition (%)IL-1β Inhibition (%)
Compound A82.589.5
Compound B51.870.0
Compound C45.060.0

This suggests that the triazolopyrimidine scaffold can be effectively modified to enhance anti-inflammatory effects.

Antiviral Activity

The antiviral potential of triazolopyrimidines has also been explored extensively:

  • Chikungunya Virus (CHIKV) : Compounds related to the target compound have shown selective inhibition of CHIKV replication by targeting the viral capping enzyme nsP1. This inhibition was observed in vitro with low micromolar IC50 values indicating strong antiviral activity against various CHIKV isolates .

Anticancer Activity

Triazolopyrimidines have been studied for their anticancer properties as well:

  • Mechanism : The compounds are believed to inhibit specific pathways involved in cancer cell proliferation. For example, they may interact with ubiquitin-specific peptidase enzymes that play a role in tumor growth .

Case Studies

Several case studies highlight the efficacy of triazolopyrimidine derivatives:

  • In Vivo Studies : In animal models of inflammation, compounds structurally similar to the target compound significantly reduced paw edema and other inflammatory markers when administered at various dosages.
  • Clinical Trials : Preliminary clinical trials have indicated promising results for derivatives in treating chronic inflammatory diseases and specific viral infections.

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : 1^1H and 13^13C NMR are critical for confirming the triazolopyrimidine core and substituent positions. For example, the deshielded proton signals near δ 8.5–9.0 ppm indicate the triazole ring, while fluorine substituents cause distinct splitting patterns .
  • X-ray Crystallography : Single-crystal analysis resolves conformational ambiguities, such as the orientation of the tetrahydroquinoline group. SHELX programs (e.g., SHELXL) are widely used for refinement, particularly for handling high-resolution data and twinned crystals .

What experimental design principles optimize reaction yields and purity in multi-step syntheses?

Q. Advanced Research Focus

  • Design of Experiments (DoE) : Systematic variation of parameters (e.g., solvent polarity, temperature, catalyst loading) using statistical models (e.g., factorial design) to identify optimal conditions .
  • In-line Monitoring : Techniques like thin-layer chromatography (TLC) or HPLC track intermediate formation, minimizing side reactions .
  • Controlled Atmosphere : For moisture-sensitive steps (e.g., Grignard reactions), inert gas (N2_2/Ar) ensures reproducibility .

How should researchers address discrepancies between computational predictions and experimental spectroscopic data?

Q. Advanced Research Focus

  • Validation with Multiple Techniques : Cross-validate NMR chemical shifts with density functional theory (DFT) calculations. For crystallographic mismatches, re-refine data using SHELXL’s restraints for bond lengths/angles .
  • Dynamic Effects : Consider rotational barriers (e.g., tetrahydroquinoline ring puckering) that may cause NMR signal broadening, resolved via variable-temperature studies .

What methodologies are employed to evaluate the compound’s enzyme inhibition or receptor-binding activity?

Q. Advanced Research Focus

  • Enzyme Assays : Fluorescence-based or calorimetric (ITC) assays measure inhibition constants (KiK_i) for target enzymes (e.g., kinases), using ATP analogs as competitors .
  • Molecular Docking : Software like AutoDock Vina predicts binding modes, guided by the triazolopyrimidine core’s π-π stacking and hydrogen-bonding potential .
  • Metabolic Stability : LC-MS/MS profiles hepatic microsomal degradation to assess pharmacokinetic liabilities .

How do structural modifications (e.g., fluorophenyl vs. chlorophenyl) influence bioactivity and physicochemical properties?

Q. Advanced Research Focus

  • Electron-Withdrawing Effects : Fluorine enhances metabolic stability and membrane permeability compared to chlorine, as shown in comparative studies of triazolopyrimidine analogs .
  • Steric Considerations : Bulkier substituents (e.g., tetrahydroquinoline vs. piperidine) alter binding pocket interactions, quantified via SAR tables and free-energy perturbation (FEP) simulations .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。